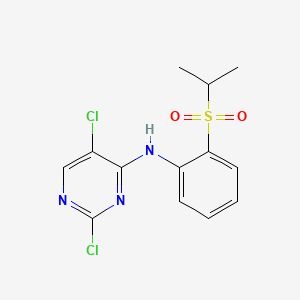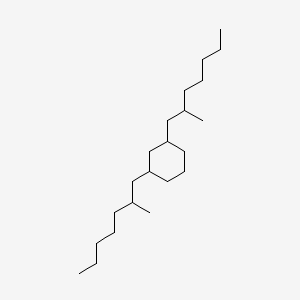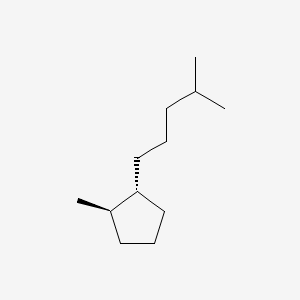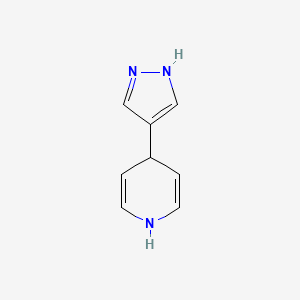
2,5-二氯-N-(2-(异丙基磺酰基)苯基)嘧啶-4-胺
概述
描述
科学研究应用
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用机制
Target of Action
The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .
Mode of Action
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .
Result of Action
The inhibition of ALK-5 by 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .
生化分析
Biochemical Properties
It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .
Cellular Effects
As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .
Molecular Mechanism
As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves the alkylation and chlorination of 4-aminobenzoic acid . The specific steps include:
Alkylation: 4-aminobenzoic acid is alkylated using isopropylsulfonyl chloride under basic conditions.
Chlorination: The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a corresponding amine derivative, while oxidation with m-CPBA forms a sulfone .
相似化合物的比较
Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Known for its high reactivity and versatility in organic synthesis.
4-Pyrimidinamine,2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Similar structure but different functional groups, leading to varied reactivity and applications.
(2,5-Dichloropyrimidin-4-yl)[2-(propan-2-yl)sulfonyl]phenylamine: Another closely related compound with distinct properties and uses.
Uniqueness
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine stands out due to its specific combination of chlorine and isopropylsulfonyl groups, which confer unique reactivity and biological activity . This makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLDJAVSQZSKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732887 | |
| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-16-8 | |
| Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?
A1: 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)



